5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Description
5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (DFTMT) is a novel small molecule that has recently been studied for its potential applications in the fields of synthetic chemistry, drug design, and medical research. It is a sulfur-containing compound that contains both a difluorophenoxy group and a triazole ring, and is a promising candidate for further research.
Scientific Research Applications
Reactivity and Synthesis
1,2,4-Triazole derivatives exhibit significant antioxidant, antiradical activity, and a positive impact on biochemical processes, especially in patients exposed to high radiation doses. These compounds are often compared to biogenic amino acids like cysteine, known for its free SH-group, indicative of their biochemical relevance and potential for therapeutic applications. The synthesis and chemical transformations of these derivatives underscore their versatility and the opportunities for creating compounds with tailored pharmacological activities (Kaplaushenko, 2019).
Biological Features
1,2,4-Triazole derivatives are explored for their potential in synthesizing biologically active substances, with a focus on antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These properties suggest that modifications and functionalizations of the 1,2,4-triazole core can lead to new drugs and treatments for a variety of conditions (Ohloblina, 2022).
Physico-Chemical Properties
The physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, are of interest in various fields beyond medicine, such as engineering, metallurgy, and agriculture. These derivatives find application as antioxidants, additives for fuels and oils, and corrosion inhibitors, demonstrating their broad utility across different domains (Parchenko, 2019).
Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGIGOYRRRQNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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